Dimethoxymethylphenylsilane
Overview
Description
Dimethoxymethylphenylsilane is an organosilicon compound with the molecular formula C₉H₁₄O₂Si. It is a colorless to yellowish transparent liquid that is used in various chemical applications. The compound is known for its unique properties, including its ability to undergo various chemical reactions and its utility in scientific research and industrial applications .
Biochemical Analysis
Biochemical Properties
Dimethoxymethylphenylsilane plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of other organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of stable siloxane bonds. These interactions are essential for the compound’s function as a cross-linking agent in biochemical processes. The compound’s ability to form strong covalent bonds with biomolecules makes it valuable in the development of biocompatible materials .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modifying the surface properties of cells, which can alter receptor-ligand interactions. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to modify the surface properties of cells also plays a role in its molecular mechanism of action. By altering the cell membrane’s characteristics, this compound can affect the binding interactions of various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular metabolism and identifying potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and overall function in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and developing targeted therapeutic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethoxymethylphenylsilane can be synthesized through several methods. One common method involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide. Another method involves the use of sodium metal particles in a mixture of chlorobenzene and methyltrimethoxysilane, with the addition of 15-crown-5 as a catalyst. The reaction is carried out at 38°C for 2 hours, followed by filtration and vacuum distillation to obtain the product with a yield of 87% .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Dimethoxymethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Dimethoxymethylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability
Mechanism of Action
The mechanism of action of dimethoxymethylphenylsilane involves its ability to form strong bonds with various substrates. The methoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in the formation of stable, durable coatings and adhesives. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
- Dimethoxyphenylsilane
- Methylphenyldimethoxysilane
- Phenylmethyldimethoxysilane
Comparison: Dimethoxymethylphenylsilane is unique due to its specific combination of methoxy and phenyl groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers better adhesion properties and chemical stability, making it more suitable for applications in coatings and adhesives .
Properties
IUPAC Name |
dimethoxy-methyl-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQVSVBUMVSJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
202411-63-0 | |
Record name | Dimethoxymethylphenylsilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202411-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044909 | |
Record name | Dimethoxy(methyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-21-2 | |
Record name | (Dimethoxymethylsilyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3027-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylphenyldimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethoxymethylphenylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethoxy(methyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethoxymethylphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLPHENYLDIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4782436VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethoxymethylphenylsilane useful in the development of UV-curable coatings?
A1: this compound (PDMS) acts as a reactive component in the creation of UV-curable hybrid coatings. Research has shown that incorporating PDMS into a Tetraethyl orthosilicate (TEOS) based sol-gel system enhances the flexibility and adhesion of the resulting coatings. [] This is attributed to the organic nature of PDMS, which introduces a degree of flexibility to the otherwise rigid silica network formed by TEOS hydrolysis and condensation. Furthermore, the study indicated that while hardness decreases with increasing PDMS content, an optimal molar ratio exists for achieving a balance between mechanical properties and heat and corrosion resistance. []
Q2: How does the structure of this compound contribute to its reactivity?
A2: this compound possesses two methoxy groups (-OCH3) attached to the silicon atom. These groups are susceptible to hydrolysis, a reaction where water molecules cleave the Si-O bond. [, ] This hydrolysis reaction is crucial for the formation of silanol (Si-OH) groups, which subsequently condense to form siloxane (Si-O-Si) bonds. This process, known as hydrolysis-condensation, is fundamental in sol-gel chemistry and enables the formation of organosilicon/SiO2 hybrid networks. []
Q3: Can you elaborate on the synthesis and characterization of hydroxyl-terminated polymethylphenylsiloxane oligomers using this compound?
A3: Researchers have successfully synthesized hydroxyl-terminated polymethylphenylsiloxane oligomers using this compound as a starting material. [] The synthesis involves a hydrolysis/condensation reaction of this compound in an aqueous solution with hydrochloric acid serving as a catalyst. Characterization techniques like FTIR, NMR, and MADLI-TOF/TOF MS confirmed the structure of the synthesized oligomers. [] The findings revealed that the product primarily consisted of linear hydroxyl-terminated polymethylphenylsiloxane oligomers. []
Q4: Are there any studies exploring the conformational properties of this compound?
A4: Yes, matrix isolation infrared spectroscopy, combined with ab initio calculations, has been employed to study the conformational preferences of this compound. [] This technique allows researchers to trap molecules in an inert matrix at low temperatures, minimizing intermolecular interactions and enabling the observation of distinct conformers. The study provided valuable insights into the preferred conformations of this compound, which are crucial for understanding its reactivity and behavior in various chemical reactions.
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